molecular formula C13H14N2S B1339455 (4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine CAS No. 136401-56-4

(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine

Cat. No. B1339455
M. Wt: 230.33 g/mol
InChI Key: KCDXOOIWMOCDAL-UHFFFAOYSA-N
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Description

“(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine” is a chemical compound with the CAS Number: 136401-56-4. It has a molecular weight of 230.33 and its IUPAC name is 4-{[2-(2-pyridinyl)ethyl]sulfanyl}aniline .


Molecular Structure Analysis

The molecular structure of “(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine” can be represented by the linear formula C13 H14 N2 S .

Scientific Research Applications

Kinetic and Mechanism Studies

  • Kinetic Studies of Thionocarbonates :The study by Castro et al. (2004) provides a detailed kinetic investigation of the aminolysis and pyridinolysis of O-phenyl and O-ethyl O-(2,4-dinitrophenyl) thiocarbonates. The results suggest the existence of a zwitterionic tetrahedral intermediate (T++) and a change in the rate-determining step with the variation of amine basicity, contributing significantly to our understanding of the reaction mechanism involving amines like (4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine Castro, Cubillos, Aliaga, Evangelisti, & Santos, 2004.

  • Pyridinolysis of Alkyl Aryl Thionocarbonates :Another research by Castro et al. (1997) discusses the kinetics and mechanism of the pyridinolysis of alkyl aryl thionocarbonates, showcasing the reactivity of pyridines compared to secondary alicyclic amines and the influence of the electrophilic center of the substrate on the reaction kinetics Castro, Cubillos, Santos, & Téllez, 1997.

Synthesis and Reactivity Studies

  • Synthesis of Derivatives :The reaction of 4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione with ethylene chlorohydrine and its further reaction with amines has been described by Pitucha et al. (2004). This research outlines the synthesis process for derivatives of (4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine and hints at their potential pharmacological actions on the central nervous system Pitucha, Wujec, & Dobosz, 2004.

  • Synthesis and Antimicrobial Activities :Gad-Elkareem, Abdel-fattah, & Elneairy (2011) discussed the synthesis of thio-substituted ethyl nicotinate derivatives from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, leading to a series of new thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives. Some of these derivatives were found to have antimicrobial activities Gad-Elkareem, Abdel-fattah, & Elneairy, 2011.

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Pyridine derivatives are a common structural motif in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry . Therefore, the development of robust methods for the synthesis of pyridine derivatives, such as “(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine”, could have significant implications for these fields.

properties

IUPAC Name

4-(2-pyridin-2-ylethylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h1-7,9H,8,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDXOOIWMOCDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCSC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577306
Record name 4-{[2-(Pyridin-2-yl)ethyl]sulfanyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine

CAS RN

136401-56-4
Record name 4-{[2-(Pyridin-2-yl)ethyl]sulfanyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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